4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
CAS No.: 1001502-65-3
Cat. No.: VC4644278
Molecular Formula: C19H21N7O3
Molecular Weight: 395.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001502-65-3 |
|---|---|
| Molecular Formula | C19H21N7O3 |
| Molecular Weight | 395.423 |
| IUPAC Name | 4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C19H21N7O3/c1-14-11-18(22-19(21-14)25-13-16(12-20-25)26(27)28)24-9-7-23(8-10-24)15-3-5-17(29-2)6-4-15/h3-6,11-13H,7-10H2,1-2H3 |
| Standard InChI Key | FHBAGYVEPFVRCM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC |
Introduction
Synthesis
The synthesis of such compounds typically involves multiple steps, including:
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Formation of the pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors.
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Introduction of the piperazine moiety: Often involves nucleophilic substitution or coupling reactions.
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Attachment of the nitropyrazole group: May require careful handling due to the nitro group's reactivity.
While specific synthesis details for this compound are not available, similar compounds are synthesized using techniques like chromatography for purification and controlling reaction conditions to optimize yields .
Potential Applications
Compounds with similar structures have shown promise in various biological activities, including:
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Pharmacological effects: Piperazine-containing compounds are often studied for their interactions with neurotransmitter systems.
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Antimicrobial and antioxidant activities: Pyrazole derivatives have demonstrated these properties in various studies .
Given its structure, 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine could be explored for similar applications.
Research Findings and Future Directions
Research on this specific compound is limited, but studies on related molecules suggest potential therapeutic applications. Future research should focus on:
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Biological assays: To evaluate its effects on specific biological targets.
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Molecular docking studies: To predict interactions with proteins and enzymes.
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Toxicity and safety profiles: Essential for assessing its suitability for therapeutic use.
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